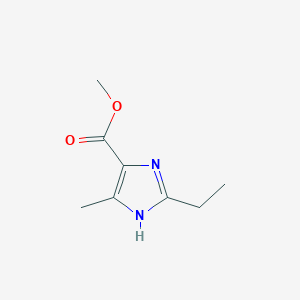

Methyl 2-ethyl-4-methyl-1H-imidazole-5-carboxylate

Description

Methyl 2-ethyl-4-methyl-1H-imidazole-5-carboxylate is an imidazole derivative featuring an ester functional group at position 5, an ethyl substituent at position 2, and a methyl group at position 2. Imidazole derivatives are critical in medicinal chemistry and materials science due to their versatile coordination modes, hydrogen-bonding capabilities, and biological activities .

Properties

CAS No. |

701292-63-9 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

methyl 2-ethyl-5-methyl-1H-imidazole-4-carboxylate |

InChI |

InChI=1S/C8H12N2O2/c1-4-6-9-5(2)7(10-6)8(11)12-3/h4H2,1-3H3,(H,9,10) |

InChI Key |

GANOFONOHGNMDB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=C(N1)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethyl-4-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of diamines with nitriles under specific conditions. For instance, a common method includes the reaction of diamine with propionitrile at temperatures ranging from 80-110°C, followed by a dehydrogenation step using Raney nickel at 170-200°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with basic conditions generally providing higher yields due to irreversible deprotonation .

Grignard Reactions

The ester carbonyl can react with Grignard reagents to form tertiary alcohols. For example, CH₃MgBr adds to the carbonyl, followed by hydrolysis:

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| CH₃MgBr | THF | 0–5°C → RT | 2-Ethyl-4-methyl-1H-imidazole-5-(2-hydroxy-2-propyl) | ~65% |

This reaction is critical for synthesizing advanced intermediates in pharmaceuticals .

Coordination Chemistry

The imidazole nitrogen acts as a Lewis base, forming complexes with transition metals. For instance:

| Metal Ion | Application | Observed Effect | Reference |

|---|---|---|---|

| Co²⁺ | Photosynthesis inhibition studies | Reduces electron flow and ATP synthesis | |

| Cu²⁺ | Catalytic systems | Stabilizes oxidation states in redox reactions |

These complexes are notable in biochemical and catalytic research .

Nucleophilic Substitution

The methyl and ethyl substituents on the imidazole ring participate in electrophilic substitutions. Halogenation occurs at the N-1 position under controlled conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NBS (N-bromosuccinimide) | DMF, 80°C | 1-Bromo-2-ethyl-4-methyl-1H-imidazole-5-carboxylate | 50–60% |

Substitution reactions enable functionalization for drug discovery.

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents:

| Reagent | Solvent | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF | 2-Ethyl-4-methyl-1H-imidazole-5-methanol | 70–80% |

Oxidation Reactions

The ethyl side chain undergoes oxidation to a ketone under strong conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, 6h | 2-(Acetyl)-4-methyl-1H-imidazole-5-carboxylate | 40–50% |

Scientific Research Applications

Pharmaceutical Development

Methyl 2-ethyl-4-methyl-1H-imidazole-5-carboxylate serves as a precursor for synthesizing bioactive compounds. Its structural similarity to purines suggests potential roles in enzyme inhibition or modulation, particularly in pathways related to nucleic acid metabolism. Research indicates that derivatives of this compound may exhibit efficacy against certain types of cancer cells, although further studies are necessary to elucidate their mechanisms and therapeutic potential .

Enzyme Activity Studies

The compound is utilized in studies related to enzyme activity. For instance, it has been shown to interact with enzymes involved in metabolic pathways, which can provide insights into its pharmacological effects. The ability to modulate enzyme activity makes it a valuable tool in biochemical research .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of methyl 2-ethyl-4-methyl-1H-imidazole-5-carboxylate and its derivatives. The compound has demonstrated activity against various bacterial strains, indicating its potential use as an antimicrobial agent. This application is particularly relevant in the context of rising antibiotic resistance .

Anticancer Research

The anticancer potential of methyl 2-ethyl-4-methyl-1H-imidazole-5-carboxylate has been explored through various experimental models. Studies have shown that certain derivatives exhibit significant cytotoxic effects against cancer cell lines, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Electrochemical Behavior Studies

Research has also focused on the electrochemical behavior of methyl 2-ethyl-4-methyl-1H-imidazole-5-carboxylate. The compound's redox properties are being investigated for their potential applications in biosensors and drug delivery systems .

Table 1: Biological Activities of Methyl 2-Ethyl-4-Methyl-1H-Imidazole-5-Carboxylate Derivatives

| Compound Derivative | Activity Type | Target Organism/Cell Line | Activity Level |

|---|---|---|---|

| Derivative A | Antimicrobial | Staphylococcus aureus | Moderate |

| Derivative B | Anticancer | A549 Lung Cancer Cells | High |

| Derivative C | Enzyme Inhibition | DNA Gyrase | Significant |

Table 2: Synthesis Methods for Methyl 2-Ethyl-4-Methyl-1H-Imidazole-5-Carboxylate

| Method | Reagents Used | Yield (%) |

|---|---|---|

| Method A | Methyl imidazole, ethyl acetoacetate | 85 |

| Method B | Ethyl bromoacetate, imidazole | 75 |

Case Study 1: Anticancer Activity Evaluation

In a study examining the anticancer properties of methyl 2-ethyl-4-methyl-1H-imidazole-5-carboxylate derivatives, researchers found that certain compounds significantly inhibited the proliferation of A549 lung cancer cells. The study utilized both in vitro assays and molecular docking simulations to assess binding affinities to target proteins involved in cell growth regulation .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of methyl 2-ethyl-4-methyl-1H-imidazole-5-carboxylate against various bacterial strains. The results indicated that specific derivatives displayed substantial inhibitory zones compared to standard antibiotics, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism by which Methyl 2-ethyl-4-methyl-1H-imidazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, as a curing agent, it facilitates the cross-linking of polymer chains, enhancing the thermal and mechanical properties of the resulting material . In biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Substituent and Functional Group Comparisons

- Substituent Impact: Alkyl vs. Aryl Groups: Alkyl substituents (e.g., ethyl, methyl) enhance solubility in non-polar solvents compared to aryl groups (e.g., phenyl, 4-chlorophenyl), which increase melting points due to π-π stacking . Hydroxyl Group: The presence of a hydroxyl group (e.g., in ) introduces hydrogen-bonding capacity, affecting crystallization and stability .

Reactivity and Functional Group Influence

- Ester vs. Carboxylic Acid : The ester group in the target compound is less reactive toward nucleophiles than the carboxylic acid in , which can undergo deprotonation or form salts .

- Electron-Withdrawing vs. Donating Groups : Bromo or nitro substituents (e.g., in ) increase electrophilicity of the imidazole ring, whereas ethyl/methyl groups (electron-donating) stabilize the ring electronically, reducing reactivity in electrophilic substitutions .

Biological Activity

Methyl 2-ethyl-4-methyl-1H-imidazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Methyl 2-ethyl-4-methyl-1H-imidazole-5-carboxylate features an imidazole ring, which is a crucial structural component in various bioactive molecules. The presence of the carboxylate group enhances its solubility and reactivity, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Antibacterial Properties

Research indicates that compounds related to methyl 2-ethyl-4-methyl-1H-imidazole-5-carboxylate exhibit significant antibacterial activity. For instance, similar imidazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Methyl 2-ethyl-4-methyl-1H-imidazole-5-carboxylate | TBD | TBD |

| Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate | 0.0039 - 0.025 | S. aureus, E. coli |

| Ethyl 2-amino-1H-imidazole-5-carboxylate | TBD | TBD |

Antifungal Activity

In addition to antibacterial properties, methyl 2-ethyl-4-methyl-1H-imidazole-5-carboxylate may also exhibit antifungal activity. Compounds with similar structures have demonstrated efficacy against various fungal strains, including Candida albicans and Fusarium oxysporum, with MIC values reported between 16.69 to 78.23 µM .

The mechanism by which methyl 2-ethyl-4-methyl-1H-imidazole-5-carboxylate exerts its biological effects is still under investigation. However, it is hypothesized that the imidazole ring may interact with biological targets involved in nucleic acid metabolism and enzyme inhibition . This interaction could lead to disruptions in essential cellular processes, contributing to its antimicrobial effects.

Case Studies

Several studies have focused on the synthesis and evaluation of imidazole derivatives for their biological activities:

- Synthesis and Evaluation Study : A recent study synthesized various alkaloids based on the imidazole structure and tested them against multiple bacterial strains. The results indicated promising antibacterial activity, particularly against resistant strains .

- Pharmacological Screening : Another research effort screened a series of synthesized esters and carboxamides derived from imidazole compounds for antiviral properties, revealing significant activity against viral pathogens .

Q & A

Basic: What synthetic methodologies are commonly employed for Methyl 2-ethyl-4-methyl-1H-imidazole-5-carboxylate, and how do reaction parameters affect yield?

Answer:

The synthesis of imidazole derivatives typically involves cyclocondensation of precursors like ethyl acetoacetate with substituted amines or hydrazines under controlled conditions. For example, in structurally related compounds (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid), cyclocondensation with phenylhydrazine and subsequent hydrolysis yielded the target molecule . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalysts : Acidic or basic catalysts (e.g., HCl, NaOH) optimize ring closure.

- Temperature : Elevated temperatures (80–120°C) improve yields but may risk side reactions.

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products.

Advanced: How can researchers reconcile discrepancies between NMR data and X-ray crystallographic results during structural elucidation?

Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution vs. static solid-state structures. Methodological strategies include:

- Multi-technique validation : Cross-validate NMR (e.g., , , 2D-COSY) with X-ray data. For imidazole derivatives, tautomeric forms in solution may differ from the crystallized structure .

- Software tools : Use SHELX for refining X-ray data to confirm bond lengths/angles , and WinGX for visualizing anisotropic displacement parameters .

- DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian) to identify dominant tautomers .

Basic: What analytical techniques are recommended for characterizing purity and stability of this compound?

Answer:

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 210–254 nm) to assess purity. Mobile phases often combine acetonitrile/water with 0.1% TFA .

- FTIR : Confirm functional groups (e.g., C=O stretch at ~1700 cm, imidazole ring vibrations at 1500–1600 cm) .

- Karl Fischer (KF) Titration : Quantify water content to evaluate hygroscopicity, critical for stability studies .

Advanced: How can hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties?

Answer:

Hydrogen bonding governs packing efficiency, solubility, and stability. Methodological approaches include:

- Graph set analysis : Classify H-bond motifs (e.g., R(8) rings) using crystallographic data to predict solubility and melting points .

- Thermal analysis : Correlate DSC/TGA data with H-bond networks to identify polymorphic transitions .

- Solvent selection : Polar solvents disrupt strong H-bonds, aiding dissolution for biological assays .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

Contradictions may stem from assay conditions or impurity profiles. Mitigation strategies:

- Dose-response validation : Use IC curves with ≥6 concentrations to confirm activity thresholds.

- Impurity profiling : Employ LC-MS to identify side products (e.g., 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl} derivatives) that may interfere with assays .

- Statistical rigor : Apply ANOVA or multivariate analysis to account for variability in replicates .

Basic: What safety protocols are essential for handling Methyl 2-ethyl-4-methyl-1H-imidazole-5-carboxylate in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Storage : Store in airtight containers at 2–8°C to prevent degradation; monitor via periodic HPLC analysis .

Advanced: What computational tools are effective for modeling the compound’s interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses (e.g., imidazole ring interactions with active-site residues) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- QSAR models : Correlate substituent effects (e.g., methyl/ethyl groups) with activity using partial least squares regression .

Basic: How can researchers optimize crystallization conditions for X-ray studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.